1-(4-Morpholinobut-2-yn-1-yl)-3-(3-(trifluoromethyl)phenyl)urea
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Overview
Description
1-(4-Morpholinobut-2-yn-1-yl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound that features a morpholine ring, a butynyl group, and a trifluoromethyl-substituted phenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Morpholinobut-2-yn-1-yl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. A common approach might include:
Formation of the butynyl intermediate: This could involve the reaction of a suitable alkyne with a morpholine derivative under basic conditions.
Coupling with the phenyl urea: The butynyl intermediate can then be coupled with a trifluoromethyl-substituted phenyl isocyanate to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Morpholinobut-2-yn-1-yl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the phenyl ring or the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alkanes or alcohols.
Scientific Research Applications
1-(4-Morpholinobut-2-yn-1-yl)-3-(3-(trifluoromethyl)phenyl)urea could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its potential as a therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Morpholinobut-2-yn-1-yl)-3-(3-(trifluoromethyl)phenyl)urea would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea: Lacks the trifluoromethyl group, potentially altering its biological activity.
1-(4-Morpholinobut-2-yn-1-yl)-3-(3-chlorophenyl)urea: Substitution with a chlorine atom instead of a trifluoromethyl group.
1-(4-Morpholinobut-2-yn-1-yl)-3-(3-methylphenyl)urea: Substitution with a methyl group.
Uniqueness
The presence of the trifluoromethyl group in 1-(4-Morpholinobut-2-yn-1-yl)-3-(3-(trifluoromethyl)phenyl)urea can significantly influence its chemical properties, such as lipophilicity and metabolic stability, making it unique compared to its analogs.
Properties
IUPAC Name |
1-(4-morpholin-4-ylbut-2-ynyl)-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2/c17-16(18,19)13-4-3-5-14(12-13)21-15(23)20-6-1-2-7-22-8-10-24-11-9-22/h3-5,12H,6-11H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBMDQDXGVBNLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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